1-(Trifluoromethyl)vinyl acetate is a clear, colorless to slightly yellow liquid . It is used as a chemical and organic intermediate .
The synthesis of 1-(Trifluoromethyl)vinyl acetate has been studied in the context of copolymerization with cyclic ketene acetals . The study demonstrated that 1-(Trifluoromethyl)vinyl acetate should provide alternating copolymers . These theoretical results were confirmed by experimental copolymer synthesis and detailed NMR characterization .
The molecular formula of 1-(Trifluoromethyl)vinyl acetate is C5H5F3O2 . The structure of this compound can be viewed using Java or Javascript .
The chemical reactions involving 1-(Trifluoromethyl)vinyl acetate have been studied in the context of copolymerization . The study found that the reactivity ratios are linked to the homopolymerization rate coefficients of the comonomer pair .
1-(Trifluoromethyl)vinyl acetate is a clear, colorless to slightly yellow liquid . It has a boiling point of 86 °C, a density of 1.21, and a refractive index of 1.341-1.346 .
1-(Trifluoromethyl)vinyl acetate is a fluorinated vinyl acetate derivative characterized by the presence of a trifluoromethyl group attached to the vinyl moiety. This compound has garnered interest in various scientific fields due to its unique properties and potential applications in polymer chemistry and materials science. The molecular formula for 1-(trifluoromethyl)vinyl acetate is , with a molecular weight of approximately 154.09 g/mol. It is commonly used as an intermediate in organic synthesis and has applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals .
1-(Trifluoromethyl)vinyl acetate can be sourced from chemical suppliers such as Thermo Scientific and VWR, where it is available in high purity (97%) for research and industrial applications . The compound is cataloged under the CAS number 2247-91-8, which facilitates its identification and procurement in chemical databases .
The synthesis of 1-(trifluoromethyl)vinyl acetate typically involves the use of trifluoroacetic acid derivatives and vinyl acetate. One common method includes the reaction of trifluoroacetyl chloride with vinyl alcohol, followed by esterification to yield the desired product. This process can be optimized through careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity.
1-(Trifluoromethyl)vinyl acetate participates in various chemical reactions typical for vinyl esters, including:
The polymerization kinetics can be affected by temperature and the presence of radical initiators. For example, studies have shown that increasing temperature enhances the rate of polymerization while also affecting the molecular weight distribution of the resulting polymers .
The mechanism of action for 1-(trifluoromethyl)vinyl acetate primarily involves its reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group stabilizes radicals formed during reactions, influencing both initiation and propagation steps in polymerization processes.
Research indicates that radical species derived from this compound exhibit unique reactivity patterns due to the presence of fluorine atoms, which can lead to selective reactions in complex organic syntheses .
1-(Trifluoromethyl)vinyl acetate is characterized by its stability under ambient conditions but can undergo hydrolysis and other transformations under specific conditions. Its reactivity profile makes it suitable for various applications in synthetic organic chemistry.
1-(Trifluoromethyl)vinyl acetate finds applications across multiple scientific domains:
The integration of the trifluoromethyl (–CF₃) group into organic frameworks is pivotal for pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. For 1-(trifluoromethyl)vinyl acetate (1-TFVA), synthetic routes leverage both transition metal-mediated and radical pathways.
High-valent cobalt catalysts, such as CpCo(III), enable redox-neutral annulations between *N-chlorobenzamides and vinyl acetate derivatives. This approach uses vinyl acetate as an acetylene surrogate, where the N–Cl bond acts as an internal oxidant, eliminating the need for external oxidants. The reaction proceeds at ambient temperature (30°C) with high regioselectivity, achieving yields up to 89% when optimized with AgOAc and NaOAc in 2,2,2-trifluoroethanol (TFE) [2]. Key advantages include functional group tolerance (e.g., heterocyclic substrates) and avoidance of stoichiometric metal oxidants like Cu(OAc)₂, which generate waste.
Table 1: Optimization of Cp*Co(III)-Catalyzed Annulation
Entry | Ag(I) Salt | Additive (equiv) | Solvent | Yield (%) |
---|---|---|---|---|
1 | None | NaOAc (1.2) | TFE | 56 |
2 | None | NaOAc (1.5) | TFE | 68 |
5 | AgOAc | NaOAc (1.5) | TFE | 89 |
11 | AgOAc | NaOAc (1.5) | 1,2-DCE | 44 |
Xanthate-transfer radical chemistry provides a scalable route to α-trifluoromethylamine precursors. For example, S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate undergoes radical addition with vinyl acetate under lauroyl peroxide initiation (10 mol%) in 1,2-dichloroethane at reflux. This yields 3-acetylamino-1-ethoxythiocarbonylsulfanyl-4,4,4-trifluorobutyl acetate, a precursor to 1-TFVA analogues, in 91% yield [3]. The mechanism involves thiocarbonylthio radical generation, followed by vinyl acetate addition, minimizing chain-transfer side reactions typical of vinyl esters.
Synergistic catalysis merges electrophilic trifluoromethyl sources (e.g., CF₃X) with nucleophilic vinyl acetate activation. In one approach, Lewis acid catalysts (e.g., Pd(0)) activate electrophilic π-allyl intermediates, while organocatalysts (e.g., pyrrolidine) generate nucleophilic enamines from carbonyl precursors. This dual activation narrows the HOMO-LUMO gap, enabling C–CF₃ bond formation under mild conditions [9]. Electrophilic methods excel in stereoselectivity but require careful catalyst pairing to prevent quenching, whereas nucleophilic routes (e.g., Ruppert-Prakash reagents) offer broader solvent compatibility but lower functional group tolerance.
Table 2: Comparison of Trifluoromethylation Strategies
Approach | Catalyst System | Key Advantages | Limitations |
---|---|---|---|
Electrophilic | Pd(0)/Pyrrolidine | High stereoselectivity | Catalyst quenching risks |
Nucleophilic | TMSCF₃/Lewis base | Solvent versatility | Sensitivity to protic solvents |
Radical | Peroxide/Xanthate | Scalability, mild conditions | Requires chain-transfer control |
Conventional radical copolymerization of vinyl acetate with electron-deficient comonomers like tert-butyl-2-trifluoromethacrylate (MAF-TBE) achieves >99% alternation under solvent-free conditions. Using 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) at 40°C, this method eliminates volatile organic solvents and attains number-average molecular weights (Mₙ) of 15,000 g/mol with dispersity (Đ) < 1.5. Reactivity ratios (rVAc = 0.014, rMAF-TBE = 0) confirm near-perfect alternation across feed compositions [4]. This aligns with green chemistry principles by reducing energy consumption (mild temperatures) and hazardous solvent use.
Reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl esters in supercritical CO₂ (scCO₂) enables precise macromolecular engineering. Xanthate agents control chain growth, while scCO₂ acts as a recyclable reaction medium. For example, VAc copolymerization with fluorinated vinyl esters (e.g., 2,2-bis(trifluoromethyl)propionate) enhances scCO₂ solubility, facilitating applications as surfactants or stabilizers in dispersion polymerization [7]. Enzymatic hydrolysis of resulting poly(vinyl esters) further yields poly(vinyl alcohols) with controlled syndiotacticity, leveraging fluoroalcohol solvents to influence tacticity.
Industrial synthesis of 1-TFVA (CAS 2247-91-8) faces hurdles in maintaining cost-efficiency at scale. Key issues include:
Continuous flow systems could address batch inconsistencies but face challenges:
Table 3: Industrial Flow Process Parameters
Parameter | Batch Process | Continuous Flow Target |
---|---|---|
Temperature | 30–85°C | 25–50°C |
Reaction Time | 7–24 h | <1 h |
Throughput | 50–250 g scale | >1 kg/day |
Solvent Recovery | Low (batch distillation) | High (in-line separation) |
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